N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-13-4-3-5-14-16(13)19-17(23-14)18-15(20)10-11-6-8-12(22-2)9-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJLIOMZFQMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scale and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of thiazole and benzothiazole derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations
In contrast, trifluoromethyl groups (e.g., Compound 21) reduce electron density but improve metabolic stability .
Synthetic Accessibility :
- Compounds with propargyloxy groups (e.g., 21, 22) utilize click chemistry for modular synthesis, achieving moderate yields (51–61%) .
- Piperazine-linked derivatives (e.g., Compound 13) require multi-step syntheses but achieve higher yields (75–86%) due to stable intermediates .
Thermal Stability :
- Piperazine derivatives (e.g., Compounds 13–18) exhibit high melting points (269–303°C), suggesting strong crystalline packing and thermal stability . Data for the target compound is lacking but predicted to align with benzothiazole analogs (~250–300°C).
Biological Relevance :
- Piperazine-acetamide hybrids () show promise as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications, with IC50 values <10 µM .
- Trifluoromethyl-substituted benzothiazoles () are explored as multitarget ligands for Alzheimer’s disease , targeting kinases and amyloid-beta aggregation .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
1. Compound Overview
This compound is characterized by the presence of a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The compound's structure can be broken down as follows:
- Thiazole moiety : Imparts biological activity.
- Methoxy group : Enhances solubility and bioavailability.
- Methylthio group : May influence pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the methoxy and methylthio substituents via electrophilic aromatic substitution.
- Coupling with acetamide to form the final product.
3.1 Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.
- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | E. coli | 156.7 µM |
| A1 | S. aureus | 179.2 µM |
| A1 | P. aeruginosa | 144.7 µM |
These results indicate that the compound exhibits promising antibacterial activity, comparable to established antibiotics.
3.2 Anticancer Activity
Research has also highlighted the anticancer potential of this compound class:
- Cell Lines Tested : A549 (lung cancer), C6 (glioma).
- Assays Used : MTT assay to assess cell viability and apoptosis induction.
Table 2: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A1 | A549 | 50 | Apoptosis induction via caspase activation |
| A1 | C6 | 75 | Cell cycle arrest |
The compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as a therapeutic agent.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the thiazole ring : Altering these can enhance or reduce activity.
- Length and nature of side chains : Modifications can significantly affect potency and selectivity.
Case Study 1: Antibacterial Efficacy Against Xanthomonas spp.
A study evaluated the efficacy of this compound against Xanthomonas oryzae, a pathogen affecting rice crops. The compound exhibited significant antibacterial properties with an EC50 value lower than that of conventional treatments, demonstrating its potential as an agricultural biopesticide.
Case Study 2: Anticancer Mechanisms
In vitro studies showed that treatment with this compound led to increased apoptosis in A549 cells, with activation of caspase pathways confirmed through Western blot analysis.
Q & A
Q. What are the challenges in characterizing polymorphic forms, and how are they addressed?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Distinguish polymorphs (e.g., Form I vs. Form II) based on diffraction patterns .
- Solvent Screening : Test crystallization in solvents like ethanol/water mixtures to isolate stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
